4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one is a quinone imine compound obtained by the formal condensation of one of the keto groups of benzoquinone with the amino group of 4-hydroxyaniline . This compound is known for its distinctive chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of benzoquinone with 4-hydroxyaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Indophenol: A quinone imine compound with similar structural features.
N-3,5-dichloro-4-hydroxyphenyl-1,4-benzoquinone imine: Another related compound with comparable chemical properties.
Uniqueness
4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups, which confer distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
51583-63-2 |
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Molecular Formula |
C12H7Cl2NO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
4-(2,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-6-12(17)10(14)5-11(9)15-7-1-3-8(16)4-2-7/h1-6,17H |
InChI Key |
YEIIMQBXOINBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC(=C(C=C2Cl)O)Cl |
Origin of Product |
United States |
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